molecular formula C8H10N2O2 B13270148 3-(6-Methylpyridazin-3-yl)propanoic acid CAS No. 937667-48-6

3-(6-Methylpyridazin-3-yl)propanoic acid

Cat. No.: B13270148
CAS No.: 937667-48-6
M. Wt: 166.18 g/mol
InChI Key: UVZOPDJGWMUWMF-UHFFFAOYSA-N
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Description

3-(6-Methylpyridazin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridazines It is characterized by a pyridazine ring substituted with a methyl group at the 6th position and a propanoic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridazin-3-yl)propanoic acid typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a reaction with a suitable propanoic acid derivative, such as ethyl propanoate, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridazin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridazine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions can be facilitated by reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(6-Methylpyridazin-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methylpyridazin-3-yl)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.

    3-(6-Methylpyridazin-3-yl)acetic acid: Contains an acetic acid group instead of propanoic acid.

    3-(6-Methylpyridazin-3-yl)benzoic acid: Features a benzoic acid group instead of propanoic acid.

Uniqueness

3-(6-Methylpyridazin-3-yl)propanoic acid is unique due to its specific combination of the pyridazine ring, methyl group, and propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

937667-48-6

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-(6-methylpyridazin-3-yl)propanoic acid

InChI

InChI=1S/C8H10N2O2/c1-6-2-3-7(10-9-6)4-5-8(11)12/h2-3H,4-5H2,1H3,(H,11,12)

InChI Key

UVZOPDJGWMUWMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)CCC(=O)O

Origin of Product

United States

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